molecular formula C9H14N2O2S B2678356 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile CAS No. 2102414-94-6

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile

Cat. No.: B2678356
CAS No.: 2102414-94-6
M. Wt: 214.28
InChI Key: DZVKGVSLQFEBET-UITAMQMPSA-N
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Description

2-[(3Z)-1-(Ethanesulfonyl)piperidin-3-ylidene]acetonitrile is a heterocyclic compound featuring a piperidine ring with an ethanesulfonyl substituent at the 1-position and an acetonitrile group at the 3-position. The (3Z)-configuration denotes the stereochemistry of the exocyclic double bond, which influences molecular geometry and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVKGVSLQFEBET-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(=CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC/C(=C/C#N)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethanesulfonyl-piperidine intermediate. This intermediate is then reacted with acetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile exhibit significant antimicrobial properties. A study conducted on structurally related compounds demonstrated their ability to inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains. High-throughput screening identified several derivatives with IC50 values in the low micromolar range against Gram-positive bacteria.

Antitumor Effects

Preliminary investigations into the antitumor activity of this compound have shown promise. Case studies involving structurally related compounds revealed that they could induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 20 µM.

Neuroprotective Properties

The ability of this compound to cross the blood-brain barrier may confer neuroprotective effects. Studies suggest that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels.

Antimicrobial Screening

A high-throughput screening identified several pyrazine derivatives with strong antimicrobial potential. For example, compounds structurally similar to this compound demonstrated effective inhibition against various bacterial strains, indicating their viability as antimicrobial agents.

Cytotoxicity Assays

In vitro assays conducted on cancer cell lines showed that this compound exhibited significant cytotoxic effects. The results indicated that compounds with similar structures could effectively induce cell death in cancerous cells, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Differences :

  • The piperidine ring retains a sulfonyl group, but the substituent at the 2-position is a 1,3,4-thiadiazole ring bearing a 4-chlorophenyl group instead of acetonitrile.
  • Lacks the (3Z)-configured exocyclic double bond present in the target compound.

Synthesis : Synthesized via nucleophilic substitution of piperidine with a thiadiazole sulfonyl chloride precursor in acetonitrile, yielding a 26.5% crystallized product .

Functional Implications :

  • The chlorine atom could increase electronegativity, altering electronic properties compared to the acetonitrile group in the target compound.

Azetidine-Based Analogs (e.g., [1-(Ethanesulfonyl)-3-(pyrrolopyrimidinyl)azetidinyl]acetonitrile)

Structural Differences :

  • Replaces the six-membered piperidine ring with a four-membered azetidine ring, increasing ring strain and reducing conformational flexibility.
  • Substituents vary, including pyrrolopyrimidine groups, which are common in kinase inhibitors.

Functional Implications :

  • Azetidine’s smaller ring size may improve metabolic stability by reducing susceptibility to oxidative enzymes .
  • The strained ring could enhance binding affinity to rigid enzymatic pockets but may compromise solubility.

Prasugrel Active Metabolite R-138727 MP-D3

Structural Differences :

  • Shares the [(3Z)-piperidin-3-ylidene]acetonitrile core but substitutes the ethanesulfonyl group with a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl moiety.
  • Additional modifications include a deuterated methoxyphenyl group and a thioether linkage .

Functional Implications :

Comparative Analysis Table

Property/Feature This compound 1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)piperidine Azetidine Analogs Prasugrel Metabolite R-138727 MP-D3
Core Structure Piperidine with (3Z)-double bond Piperidine Azetidine Piperidine with (3Z)-double bond
Key Substituents Ethanesulfonyl, acetonitrile Thiadiazole, 4-chlorophenyl Pyrrolopyrimidine, ethanesulfonyl Cyclopropyl, fluorophenyl, deuterated groups
Synthetic Yield Not reported 26.5% Not reported Not reported
Bioactivity Relevance Enhanced sulfonyl bioavailability Aromatic thiadiazole for hydrophobic interactions Kinase inhibition potential Antiplatelet activity
Metabolic Stability Moderate (sulfonyl group may resist oxidation) Variable (chlorine may slow metabolism) High (azetidine resistance) High (deuteriation strategy)

Research Findings and Implications

  • Ethanesulfonyl Group : Compared to thiadiazole or cyclopropyl substituents, the ethanesulfonyl group in the target compound balances polarity and metabolic stability, making it suitable for central nervous system (CNS) drug candidates .
  • Ring Size : Piperidine’s six-membered ring offers greater conformational flexibility than azetidine, which may explain its broader applicability in drug discovery .
  • Stereochemistry : The (3Z)-configuration is critical for maintaining planar geometry, facilitating interactions with flat binding sites (e.g., enzyme active sites) .

Biological Activity

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile is a chemical compound with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.28 g/mol
  • CAS Number : 2102414-94-6

The compound features a piperidine ring substituted with an ethanesulfonyl group and an acetonitrile moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of various enzymes and receptors, influencing several biochemical pathways. The ethanesulfonyl group is particularly reactive, allowing for specific targeting of molecular sites involved in disease processes.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has shown activity against serine proteases, which play a crucial role in inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to confirm these findings.
  • Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits low cytotoxicity towards mammalian cells, making it an attractive candidate for drug development aimed at minimizing side effects while maximizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals differences in biological activity:

Compound NameStructureBiological Activity
2-[(3Z)-1-(methylsulfonyl)piperidin-3-ylidene]acetonitrileMethylsulfonyl groupModerate enzyme inhibition
2-[(3Z)-1-(propylsulfonyl)piperidin-3-ylidene]acetonitrilePropylsulfonyl groupEnhanced antimicrobial activity
2-[(3Z)-1-(butylsulfonyl)piperidin-3-ylidene]acetonitrileButylsulfonyl groupIncreased cytotoxicity

This table illustrates how variations in the sulfonyl group influence the biological properties of the compounds.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Anti-inflammatory Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, suggesting potential use as an anti-inflammatory agent.
  • Cancer Research : Studies focused on cancer cell lines showed that the compound could inhibit cell proliferation through apoptosis induction, indicating its potential as a chemotherapeutic agent.

Q & A

Basic: What synthetic routes are available for preparing 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of nitrile-containing heterocycles often involves nucleophilic substitution or condensation reactions. For analogous compounds, optimized protocols include:

  • Knoevenagel condensation : Reacting activated methylene compounds (e.g., acetonitrile derivatives) with carbonyl-containing piperidine precursors under basic conditions (e.g., piperidine catalyst in ethanol at 0–5°C) .
  • Design of Experiments (DoE) : Utilize statistical modeling to optimize variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups enable precise control of reaction parameters, improving yield and reproducibility .
  • Purification : Employ gradient HPLC (≥99% purity) to isolate the Z-isomer, critical for stereochemical fidelity .

Basic: How is the stereochemical configuration (3Z) of this compound validated?

Methodological Answer:
The Z-configuration is confirmed via:

  • X-ray crystallography : Analyze dihedral angles between the piperidine ring and acetonitrile group. For example, bond angles such as C23–F28–F30A (55.9°) and F28A–F28–F30A (124°) in analogous structures help resolve spatial arrangements .
  • Nuclear Overhauser Effect (NOE) NMR : Correlate proton-proton interactions to distinguish Z/E isomers. Key NOE signals between the ethanesulfonyl group and piperidine protons validate the 3Z geometry .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-MS : Monitor purity (>98%) and detect degradation products under stressed conditions (e.g., heat, light) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss at elevated temperatures.
  • Vibrational Spectroscopy (IR/Raman) : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitrile C≡N at ~2250 cm⁻¹) .

Advanced: How can computational methods elucidate the reaction mechanism of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., sulfonylation or cyclization). Compare orbital interactions (e.g., LUMO of the piperidine ring and HOMO of the acetonitrile group) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) may stabilize zwitterionic intermediates, favoring Z-isomer formation .

Advanced: What safety protocols are critical when handling reactive intermediates during its synthesis?

Methodological Answer:

  • Hazard Mitigation : Use inert atmospheres (N₂/Ar) to suppress unintended side reactions with moisture or oxygen .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and respirators to avoid exposure to acetonitrile vapors (TLV 20 ppm) .
  • Waste Management : Neutralize acidic/byproduct streams (e.g., quench with NaHCO₃) before disposal .

Advanced: How can researchers investigate the bioactivity of this compound, and what assays are suitable?

Methodological Answer:

  • In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) to probe interactions with biological targets. For thiazolidinone analogs, IC₅₀ values are determined via fluorescence polarization .
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsome assays) and cytotoxicity (MTT assay on HEK293 cells) .
  • Structural-Activity Relationships (SAR) : Modify the ethanesulfonyl or nitrile groups and compare bioactivity trends .

Advanced: How do crystallographic data resolve contradictions in reported bond angles or dihedral conformations?

Methodological Answer:

  • Single-Crystal Refinement : Resolve discrepancies by comparing experimental data (e.g., C–C bond lengths: mean 0.015 Å) with computational models. For example, torsional angles like Pd1–P1–C34–C35 (15.9°) validate ligand coordination geometries .
  • Disorder Modeling : Apply multi-position occupancy models to account for dynamic crystal packing effects, particularly in flexible piperidine rings .

Advanced: What strategies optimize yield in large-scale syntheses while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Chemistry : Enhance heat/mass transfer and reduce side reactions (e.g., epimerization) via microreactors .
  • Catalyst Screening : Test palladium or nickel complexes to stabilize intermediates during sulfonylation. Ligand effects (e.g., phosphine vs. bipyridine) are critical for turnover .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real time .

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